molecular formula C4H8O<br>C4H8O<br>CH3COCH2CH3 B6335102 2-Butanone CAS No. 78-93-3

2-Butanone

Cat. No.: B6335102
CAS No.: 78-93-3
M. Wt: 72.11 g/mol
InChI Key: ZWEHNKRNPOVVGH-UHFFFAOYSA-N
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Description

Butanone, also known as methyl ethyl ketone, is an organic compound with the formula CH₃C(O)CH₂CH₃. This colorless liquid has a sharp, sweet odor reminiscent of acetone. It is produced industrially on a large scale but occurs in nature only in trace amounts. Butanone is partially soluble in water and is commonly used as an industrial solvent .

Biochemical Analysis

Biochemical Properties

2-Butanone plays a significant role in biochemical reactions, particularly as a solvent and reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound acts as an oxidant in the iridium-catalyzed oxidation of primary alcohols, facilitating the conversion of alcohols to aldehydes or ketones . Additionally, it is involved in catalytic transfer hydrogenation reactions on magnesium oxide, where it serves as a hydrogen donor . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to cause irritant contact dermatitis and increased transepidermal water loss when exposed to the skin . In cellular metabolism, this compound can affect cell signaling pathways and gene expression, although specific details on these effects are limited. Its role as a solvent in biochemical reactions suggests that it may impact cellular processes by altering the solubility and availability of other biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can act as an oxidant, facilitating the oxidation of primary alcohols to aldehydes or ketones in the presence of iridium catalysts . Additionally, it participates in catalytic transfer hydrogenation reactions, where it donates hydrogen atoms to reduce other compounds . These interactions involve binding to specific enzymes and catalysts, leading to changes in the chemical structure and function of the target molecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but higher doses can lead to adverse effects such as central nervous system depression and respiratory irritation . Threshold effects and toxicities are dose-dependent, and careful consideration of dosage is essential in experimental studies involving animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its oxidation to 3-hydroxy-2-butanone and subsequent conversion to 2,3-butanediol. Enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase play crucial roles in these metabolic processes. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion due to its lipophilic nature. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its solubility in lipids and water, allowing it to permeate cell membranes and reach various cellular compartments .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its lipophilicity and ability to diffuse across cell membranes. It can accumulate in lipid-rich compartments such as the endoplasmic reticulum and mitochondria. The compound’s activity and function may be influenced by its localization, as it can interact with specific enzymes and proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydrogenation of 2-butanol: The primary method for synthesizing butanone involves the dehydrogenation of 2-butanol (sec-butyl alcohol). This process is catalyzed by copper, zinc, or bronze at temperatures ranging from 400 to 550°C.

    Oxidation of 2-butanol: Butanone can also be produced by the oxidation of 2-butanol.

Industrial Production Methods:

Comparison with Similar Compounds

Properties

IUPAC Name

butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

ZWEHNKRNPOVVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C4H8O, Array
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Record name METHYL ETHYL KETONE
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DSSTOX Substance ID

DTXSID3021516
Record name Methyl ethyl ketone
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Molecular Weight

72.11 g/mol
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Physical Description

Methyl ethyl ketone appears as colorless fairly volatile liquid with a pleasant pungent odor. Flash point 20 °F. Vapors heavier than air. Does not react with water or many common materials. Stable in normal transportation. Irritates the nose, eyes, and throat. Combustion may produce toxic materials. Density 6.7 lb / gal. Used as a solvent, for making other chemicals, and for production of wax from petroleum., Liquid; Water or Solvent Wet Solid, Colorless liquid with a moderately sharp, fragrant, mint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with an ethereal, nauseating odour, Colorless liquid with a moderately sharp, fragrant, mint- or acetone-like odor.
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Boiling Point

175.3 °F at 760 mmHg (NTP, 1992), 79.59 °C, 78.60 to 80.00 °C. @ 760.00 mm Hg, 80 °C, 175 °F
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Flash Point

26 °F (NTP, 1992), 26 °F, 16 °F (-9 °C) (Closed cup), -9 °C (closed cup), -9 °C c.c., 16 °F
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Details Pohanish, R.P. (ed). Sittig's Handbook of Toxic and Hazardous Chemical Carcinogens 6th Edition Volume 1: A-K,Volume 2: L-Z. William Andrew, Waltham, MA 2012, p. 1802
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Constant boiling mixture with water, BP 73.4 °C, contains 88.7% methyl ethyl ketone (MEK); Solubility of water in MEK is 12.5% at 25 °C, In water, 2.23X10+5 mg/L at 25 °C, In water, 3.13X10+5 mg/L at 10 °C; 2.11X10+5 mg/L at 25 °C; 1.6X10+5 mg/L at 90 °C, Soluble in benzene, alcohol, and ether; miscible with oils, Miscible with ethanol, ether, acetone, benzene, chloroform, 223.0 mg/mL, Solubility in water, g/100ml at 20 °C: 29 (good), miscible with alcohol, ether, most fixed oils; 1 ml in 4 ml water, 28%
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Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
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URL https://www.cdc.gov/niosh/npg/npgd0069.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.806 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.805 at 20 °C/4 °C; 0.7997 at 25 °C/4 °C; 0.8255 at 0 °C/4 °C, Bulk density: 6.71 lb/gal at 20 °C, Relative density (water = 1): 0.8, 0.801-0.803, 0.81
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Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829
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Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/406/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829
Record name 2-BUTANONE (METHYL ETHYL KETONE; MEK)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/680
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 829
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Vapor Density

2.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.41 (Air= 1), Relative vapor density (air = 1): 2.41, 2.42
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Record name METHYL ETHYL KETONE
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Vapor Pressure

77.5 mmHg at 68 °F ; 100 mmHg at 77.0 °F (NTP, 1992), 90.6 [mmHg], 90.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.5, 78 mmHg
Details PMID:7676461, Alarie Y et al; Toxicol Appl Pharmacol 134: 92-99 (1995)
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Color/Form

Colorless liquid

CAS No.

78-93-3
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Melting Point

-123.3 °F (NTP, 1992), -86.67 °C, -86.6 °C, -86 °C, -123 °F
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
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Record name METHYL ETHYL KETONE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0179
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Explanation Creative Commons CC BY 4.0
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
Record name 2-BUTANONE (METHYL ETHYL KETONE; MEK)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/680
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
Record name 2-Butanone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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